N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide
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Overview
Description
N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chloropyridine moiety, a cyclopropyl group, and a propenamide functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloropyridine and cyclopropyl ethyl bromide.
Formation of Intermediate: The first step involves the alkylation of 5-chloropyridine with cyclopropyl ethyl bromide in the presence of a base like potassium carbonate to form 1-(5-chloropyridin-2-yl)-2-cyclopropylethane.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with prop-2-enamide under conditions such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to yield the final product.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Purification Techniques: Employing advanced purification methods such as recrystallization and chromatography to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines.
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: It serves as a tool compound in chemical biology to probe the function of specific proteins and enzymes.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide exerts its effects involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It may act on cellular receptors, altering signal transduction pathways and affecting cellular responses.
Pathway Interference: The compound could interfere with specific biochemical pathways, leading to changes in cellular metabolism or function.
Comparison with Similar Compounds
Similar Compounds
N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]acetamide: Similar structure but with an acetamide group instead of a propenamide group.
N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]butanamide: Contains a butanamide group, differing in the length of the carbon chain.
N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]benzamide: Features a benzamide group, introducing aromaticity to the structure.
Uniqueness
N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group and the propenamide moiety may enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[1-(5-chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-2-13(17)16-12(7-9-3-4-9)11-6-5-10(14)8-15-11/h2,5-6,8-9,12H,1,3-4,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNHVPQAHFKIRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(CC1CC1)C2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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